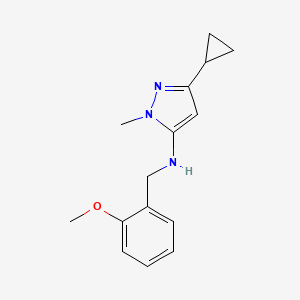

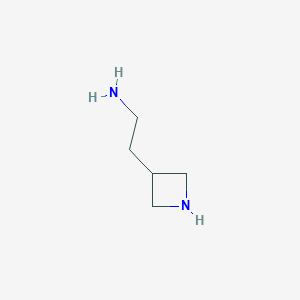

![molecular formula C15H25N5 B11733983 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amin: ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an benachbarten Positionen enthalten. Diese besondere Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die zwei Pyrazolringe umfasst, die durch eine Butan-2-yl-Gruppe und eine Propyl-Gruppe verbunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amin umfasst typischerweise die folgenden Schritte:

Bildung der Pyrazolringe: Der erste Schritt beinhaltet die Synthese der Pyrazolringe. Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren oder basischen Bedingungen erreicht werden.

Alkylierung: Die Pyrazolringe werden dann unter Verwendung von Butan-2-ylbromid und Propylbromid in Gegenwart einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid alkyliert.

Kupplung: Die alkylierten Pyrazolringe werden unter Verwendung eines geeigneten Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) zur Bildung der endgültigen Verbindung gekoppelt.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amin durch Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelauswahl, hochskaliert werden. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Ausbeute des Prozesses zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Alkylgruppen, eingehen, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können an den Pyrazolringen durchgeführt werden, wodurch sie in Dihydropyrazole oder Tetrahydropyrazole umgewandelt werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine der Alkylgruppen durch eine andere funktionelle Gruppe, wie ein Halogen oder eine Alkoxygruppe, ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Halogenierungsmittel wie Brom oder Chlor und Alkylierungsmittel wie Alkylhalogenide werden typischerweise eingesetzt.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Dihydropyrazolen oder Tetrahydropyrazolen.

Substitution: Bildung von halogenierten oder alkoxylierten Derivaten.

Wissenschaftliche Forschungsanwendungen

N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht für sein Potenzial als Enzyminhibitor oder Rezeptormodulator.

Medizin: Für sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, darunter Krebs und entzündliche Erkrankungen, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Agrochemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, oder sie kann mit einem Rezeptor interagieren und dessen Signalwege modulieren. Der genaue Mechanismus hängt vom spezifischen biologischen Kontext und dem beteiligten Zielmolekül ab.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed on the pyrazole rings, converting them into dihydropyrazoles or tetrahydropyrazoles.

Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group, such as a halogen or an alkoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are typically employed.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dihydropyrazoles or tetrahydropyrazoles.

Substitution: Formation of halogenated or alkoxylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamid

- Phenylephrin-verwandte Verbindung E

Einzigartigkeit

N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amin ist aufgrund seiner dualen Pyrazolringstruktur und der daran gebundenen spezifischen Alkylgruppen einzigartig. Diese strukturelle Einzigartigkeit verleiht ihr unterschiedliche chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C15H25N5 |

|---|---|

Molekulargewicht |

275.39 g/mol |

IUPAC-Name |

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine |

InChI |

InChI=1S/C15H25N5/c1-5-9-19-11-15(13(4)18-19)16-10-14-7-8-17-20(14)12(3)6-2/h7-8,11-12,16H,5-6,9-10H2,1-4H3 |

InChI-Schlüssel |

RMABJDMIIACPNY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=C(C(=N1)C)NCC2=CC=NN2C(C)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

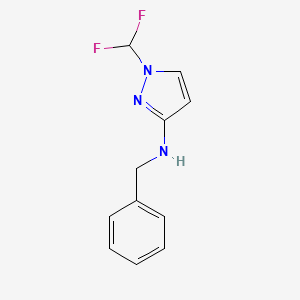

![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)

![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11733912.png)

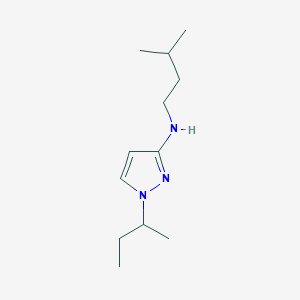

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)

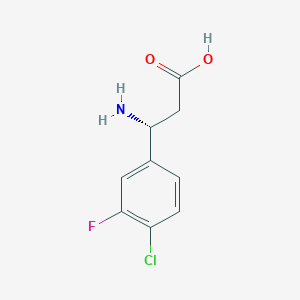

![(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid](/img/structure/B11733922.png)

![2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733930.png)

![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol](/img/structure/B11733934.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733950.png)

![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)

![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)